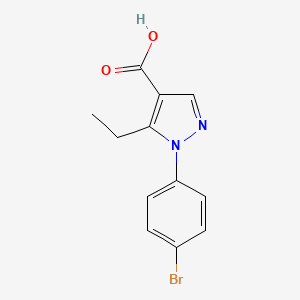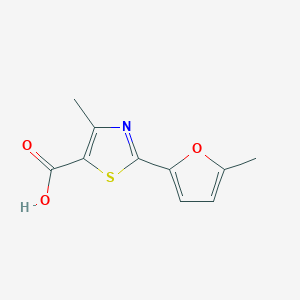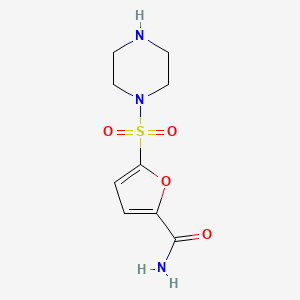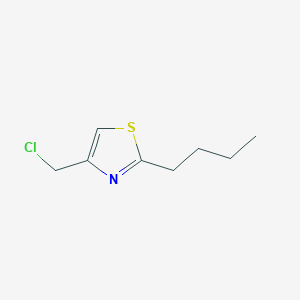
N-(3-aminofenil)-N'-ciclopropilurea
Descripción general
Descripción
N-(3-aminophenyl)-N'-cyclopropylurea is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminophenyl)-N'-cyclopropylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)-N'-cyclopropylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Bases de Schiff
N-(3-aminofenil)-N'-ciclopropilurea: se puede utilizar en la síntesis de bases de Schiff, que se forman por la condensación de aminas primarias con compuestos carbonílicos . Estos compuestos tienen una amplia gama de aplicaciones debido a su grupo funcional imina (-C=N-), que es versátil en la formación de compuestos de coordinación como ligandos.
Química Medicinal
En química medicinal, compuestos como This compound exhiben una serie de actividades biológicas. Se pueden utilizar para desarrollar fármacos con propiedades antimicrobianas, antituberculosas, antihelmínticas, anticonvulsivas, antiinflamatorias, antivirales y antioxidantes .
Actividad Catalítica
El grupo amino en This compound puede actuar como un donador en sistemas catalíticos, mejorando la actividad catalítica de diversas reacciones. Esto es particularmente útil en aplicaciones industriales donde se requieren catalizadores para acelerar los procesos químicos .
Espectrometría de Masas
En espectrometría de masas, los derivados de This compound pueden estudiarse por sus patrones de fragmentación. Comprender estos patrones es crucial para la identificación y caracterización de compuestos, especialmente en mezclas complejas .
Aplicaciones de Detección
La estructura del compuesto le permite interactuar con otras moléculas, lo que lo hace adecuado para aplicaciones de detección. Por ejemplo, se puede utilizar para detectar la presencia de iones o moléculas específicos en una muestra, lo que es valioso en el monitoreo ambiental y el diagnóstico .
Química de Coordinación
Debido a su potencial para actuar como un ligando, This compound se puede utilizar en química de coordinación para crear estructuras complejas con metales. Estas estructuras son importantes para comprender las interacciones metal-ligando y diseñar nuevos materiales .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins such as the folate receptor alpha (folra) and cyclin-dependent kinase 2 . These proteins play crucial roles in cell growth and division.
Mode of Action
A compound with a similar structure, stro-002, has been found to interact with its target, the folate receptor alpha, through a process involving a cleavable dibenzocyclooctyne (dbco)-3-aminophenyl-hemiasterlin drug-linker . This interaction results in a well-defined antibody-drug conjugate with a drug-antibody ratio (DAR) of 4 .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and division .
Result of Action
Similar compounds have been found to inhibit cell growth and division, potentially leading to the death of cancer cells .
Análisis Bioquímico
Biochemical Properties
N-(3-aminophenyl)-N’-cyclopropylurea plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with lysine-specific demethylase 1 (LSD1), an enzyme that regulates histone methylation . The interaction between N-(3-aminophenyl)-N’-cyclopropylurea and LSD1 is characterized by the inhibition of LSD1’s enzymatic activity, which in turn affects the methylation status of histone proteins. This inhibition can lead to changes in gene expression and cellular function.
Cellular Effects
N-(3-aminophenyl)-N’-cyclopropylurea has been shown to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with LSD1 leads to alterations in histone methylation, which can impact the transcriptional regulation of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, N-(3-aminophenyl)-N’-cyclopropylurea has been found to modulate the activity of other proteins and enzymes, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of N-(3-aminophenyl)-N’-cyclopropylurea involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of LSD1, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. Furthermore, N-(3-aminophenyl)-N’-cyclopropylurea may interact with other enzymes and proteins, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-aminophenyl)-N’-cyclopropylurea have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-(3-aminophenyl)-N’-cyclopropylurea remains stable under certain conditions, allowing for sustained inhibition of LSD1 and prolonged changes in gene expression . Its degradation over time can lead to a decrease in its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of N-(3-aminophenyl)-N’-cyclopropylurea vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit LSD1 activity and induce changes in gene expression without causing significant toxicity . At higher doses, N-(3-aminophenyl)-N’-cyclopropylurea may exhibit toxic or adverse effects, including disruptions in cellular metabolism and increased apoptosis. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
N-(3-aminophenyl)-N’-cyclopropylurea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s inhibition of LSD1 affects the methylation status of histone proteins, which in turn influences metabolic flux and metabolite levels . Additionally, N-(3-aminophenyl)-N’-cyclopropylurea may interact with other metabolic enzymes, further modulating its biochemical effects.
Transport and Distribution
The transport and distribution of N-(3-aminophenyl)-N’-cyclopropylurea within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity . Studies have shown that N-(3-aminophenyl)-N’-cyclopropylurea can be efficiently transported into cells, where it exerts its inhibitory effects on LSD1 and other biomolecules.
Subcellular Localization
N-(3-aminophenyl)-N’-cyclopropylurea exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with LSD1 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct N-(3-aminophenyl)-N’-cyclopropylurea to specific compartments or organelles. The nuclear localization of the compound is essential for its role in regulating gene expression and chromatin structure.
Propiedades
IUPAC Name |
1-(3-aminophenyl)-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENUCXBWUIGKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)
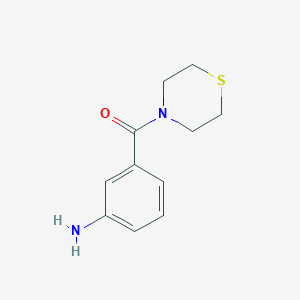
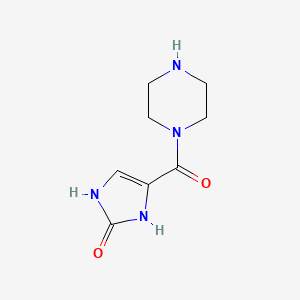
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)
![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)
